7,8-dimethoxy-5-methyl-3-[(3-phenylpyrrolidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
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Overview
Description
7,8-Dimethoxy-5-methyl-3-[(3-phenylpyrrolidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-5-methyl-3-[(3-phenylpyrrolidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-5-methyl-3-[(3-phenylpyrrolidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substitution reactions can introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogenated or alkylated groups .
Scientific Research Applications
7,8-Dimethoxy-5-methyl-3-[(3-phenylpyrrolidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its interactions with biological systems, including its potential as a ligand for various receptors.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-5-methyl-3-[(3-phenylpyrrolidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various physiological roles.
Uniqueness
What sets 7,8-dimethoxy-5-methyl-3-[(3-phenylpyrrolidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one apart is its unique combination of functional groups and its potential for diverse biological activities. Its complex structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C24H26N4O3 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
7,8-dimethoxy-5-methyl-3-[(3-phenylpyrrolidin-1-yl)methyl]pyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C24H26N4O3/c1-26-20-12-22(31-3)21(30-2)11-18(20)19-13-25-28(24(29)23(19)26)15-27-10-9-17(14-27)16-7-5-4-6-8-16/h4-8,11-13,17H,9-10,14-15H2,1-3H3 |
InChI Key |
HMPDXALCTPIWSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCC(C4)C5=CC=CC=C5)OC)OC |
Origin of Product |
United States |
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